molecular formula C8H6F3NO3 B1403486 2-Methoxy-5-(trifluoromethyl)nicotinic acid CAS No. 944904-62-5

2-Methoxy-5-(trifluoromethyl)nicotinic acid

Cat. No.: B1403486
CAS No.: 944904-62-5
M. Wt: 221.13 g/mol
InChI Key: UGYFZOIDWRFBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethyl)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-(trifluoromethyl)pyridine with a suitable oxidizing agent to introduce the carboxylic acid group. Another method involves the direct trifluoromethylation of 2-methoxy-nicotinic acid using a trifluoromethylating reagent under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation Products: 2-Methoxy-5-(trifluoromethyl)benzaldehyde, 2-Methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction Products: 2-Methoxy-5-(trifluoromethyl)benzyl alcohol, 2-Methoxy-5-(trifluoromethyl)benzaldehyde.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the methoxy group, can modulate the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)pyridine
  • 2-Methoxy-5-(trifluoromethyl)benzoic acid
  • 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Comparison: Compared to its analogs, 2-Methoxy-5-(trifluoromethyl)nicotinic acid is unique due to the presence of both the methoxy and trifluoromethyl groups on the nicotinic acid scaffold. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in substitution reactions. Additionally, the trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-5(7(13)14)2-4(3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYFZOIDWRFBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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